6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
Description
6-Chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound featuring a carbazole core partially saturated at the 2,3,4,9 positions, substituted with a chlorine atom at position 6 and a 1H-tetrazol-5-yl group at position 1. The carbazole scaffold is known for its pharmacological relevance, including kinase inhibition and receptor antagonism . The tetrazole moiety enhances metabolic stability and bioavailability, common in drug design due to its isosteric resemblance to carboxylic acids . The chlorine substitution likely influences electronic properties and binding affinity, as seen in related indole and carbazole derivatives .
Properties
IUPAC Name |
6-chloro-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)15-11)13-16-18-19-17-13/h4-6,9,15H,1-3H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGLDMHSPZPFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183195 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1-(2H-tetrazol-5-yl)-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924861-88-1 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1-(2H-tetrazol-5-yl)-1H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1-(2H-tetrazol-5-yl)-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multiple steps, starting with the construction of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent chlorination and introduction of the tetrazolyl group can be achieved through specific halogenation and azide coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) for introducing the tetrazolyl group.
Major Products Formed:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 6-chloro-2,3,4,9-tetrahydrocarbazole with tetrazole derivatives under specific conditions. This method allows for the introduction of the tetrazole moiety, which is crucial for the compound's biological activity.
Antihypertensive Activity
One of the primary applications of this compound is in the development of antihypertensive agents. Research indicates that derivatives of this compound exhibit significant antihypertensive effects. For instance, a study demonstrated that certain synthesized derivatives showed promising results in lowering blood pressure in animal models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains. The presence of the tetrazole ring enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.
Drug Development
The unique structure of this compound positions it as a valuable scaffold in drug design. Its ability to modulate biological pathways makes it a potential lead compound for developing new therapeutics targeting cardiovascular diseases and infections.
Case Studies
Here are some documented case studies highlighting its applications:
Mechanism of Action
The mechanism by which 6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Carbazole Derivatives Without Tetrazole Substituents
Compound 3b (6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazole)
- Structure : Lacks the tetrazole group at position 1 but retains the 6-chloro substitution.
- Physical Properties : Ion-mobility studies reveal a value of 1.534 (vs. 1.776 for indole), attributed to its "flat" molecular conformation and altered dipole moment .
- Biological Activity : Similar chloro-substituted carbazoles (e.g., compound 15a) exhibit Photosystem II (PSII) inhibition, reducing ABS/RC and ET0/RC parameters, crucial for herbicide development .
2,3,4,9-Tetrahydro-1H-Carbazole (Unsubstituted Core)
- Thermal Stability: Derivatives like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by hydrogen bonding . The absence of a tetrazole in the unsubstituted carbazole likely reduces thermal resilience.
Tetrazole-Containing Analogues
Di(1H-Tetrazol-5-yl) Derivatives
- Thermal Stability: Compounds such as di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, outperforming 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (247.6°C) due to enhanced H-bonding .
- Energetic Properties : (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) achieves a density of 1.91 g cm⁻³ and detonation velocity of 9017 m s⁻¹, highlighting tetrazole's role in planar, high-energy materials .
Synthetic Routes : The target compound’s tetrazole group may be introduced via nucleophilic substitution or cyclization, akin to methods for 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives .
Pharmacologically Active Derivatives
CRTH2 Receptor Antagonists
Antidiabetic Agents : Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate, a tetrazole-containing compound, shows antidiabetic activity (IC50 = 7.12 μM), underscoring the moiety’s therapeutic versatility .
Key Data Tables
Table 1: Ion-Mobility and Physical Properties
Table 2: Thermal and Energetic Properties
| Compound | Decomposition Temperature (°C) | Density (g cm⁻³) |
|---|---|---|
| Di(1H-tetrazol-5-yl)methanone oxime | 288.7 | - |
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | - | 1.91 (at 100 K) |
Biological Activity
6-Chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The incorporation of the tetrazole moiety is known to enhance the pharmacological properties of various compounds, making this derivative a candidate for further investigation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the carbazole scaffold.
- Introduction of the chloro group.
- Coupling with tetrazole derivatives.
Anticancer Activity
Recent studies have demonstrated that compounds containing the tetrazole ring exhibit notable anticancer properties. For instance:
- Cell Line Studies : The synthesized compound was tested against various human cancer cell lines including prostate (DU-145), cervix (HeLa), and breast (MCF-7) cancer cells. Results indicated an IC50 value in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DU-145 | 0.054 | Apoptosis induction via caspase activation |
| HeLa | 0.048 | Cell cycle arrest at G2/M phase |
| MCF-7 | 0.050 | Inhibition of tubulin polymerization |
Antimicrobial Activity
In addition to anticancer effects, preliminary evaluations have shown that this compound exhibits antimicrobial properties against various bacterial strains:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the tetrazole ring enhances its binding affinity to these targets:
- Tubulin Binding : Compounds with similar structures have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell death .
Case Studies
A series of case studies have been documented where derivatives of this compound were evaluated for their therapeutic potential:
- Case Study 1 : A study on the effects of structural modifications on anticancer activity indicated that specific substitutions on the tetrazole ring significantly enhanced potency against A549 lung cancer cells.
- Case Study 2 : Investigations into the pharmacokinetics revealed favorable absorption and distribution profiles in vivo, supporting further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
